N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-9-15(2)20-19(10-14)30-22(24-20)25(13-16-5-4-8-23-12-16)21(27)17-6-3-7-18(11-17)26(28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVZOTPSPAEGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole and pyridine derivatives. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the nitro group and the thiazole ring makes it particularly reactive in these processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with specific molecular targets can lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, coatings, and other chemical products. Its unique properties can enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism by which N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets. The nitro group and the thiazole ring play crucial roles in these interactions, leading to the modulation of biological pathways. The compound may bind to enzymes, receptors, or other proteins, influencing their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares a benzo[d]thiazol-2-yl scaffold with multiple analogs, but its substituents distinguish it in terms of reactivity, solubility, and target affinity.
Table 1: Substituent Comparison
Key Observations :
- Pyridinyl vs. Morpholinomethyl: The pyridin-3-ylmethyl group may confer better solubility in polar solvents compared to bulkier morpholinomethyl groups in compound 4d .
- Methyl vs. Fluoro Substituents : The 4,6-dimethyl groups on the benzo[d]thiazol ring likely reduce polarity compared to 4,6-difluoro substituents in GB18, affecting membrane permeability .
Physicochemical Properties
Melting points and spectroscopic data provide insights into stability and purity.
Table 2: Physical Properties
Key Observations :
Pharmacological and Binding Profiles
While direct activity data for the target compound are lacking, analogs provide clues:
Key Observations :
- Its benzamide-thiazol scaffold resembles ZAC antagonists in , which act as NAMs via transmembrane domain binding .
Biological Activity
The compound N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure
The compound features several key structural components:
- Benzothiazole ring : A heterocyclic structure known for its diverse biological activities.
- Nitro group : Often associated with increased reactivity and potential pharmacological effects.
- Pyridine moiety : Known for its role in various biological interactions.
Molecular Formula
The molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit specific enzymes involved in disease processes, such as those linked to cancer and infectious diseases.
- Interaction with Biological Macromolecules : The compound may interact with proteins or nucleic acids, leading to alterations in cellular functions.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Benzothiazole derivatives have been reported to possess significant antimicrobial properties.
- Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzothiazole derivatives | Benzothiazole ring | Antibacterial, Anticancer | Broad spectrum of activity |
| Pyridine derivatives | Pyridine ring | Antidepressant, Anticancer | Diverse substituents enhance activity |
Case Study 1: Anticancer Activity
A study focusing on benzothiazole derivatives demonstrated that modifications to the benzothiazole structure significantly enhanced anticancer activity against various tumor cell lines. The introduction of nitro groups was found to increase cytotoxicity through the induction of oxidative stress in cancer cells.
Case Study 2: Antimicrobial Efficacy
In another study, the compound's antimicrobial efficacy was evaluated against different bacterial strains. Results showed that it exhibited potent inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis can be optimized through:
- Stepwise coupling reactions : Introduce the nitrobenzamide moiety via benzoyl chloride coupling with amines under inert conditions, as demonstrated in similar benzothiazole derivatives .
- Catalyst selection : Use pyridine as a base to neutralize HCl byproducts during amide bond formation, enhancing reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol to isolate high-purity crystals .
- Yield monitoring : Optimize reaction time and stoichiometry using TLC to track intermediate formation .
Basic: What spectroscopic and analytical methods are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Identify protons and carbons in the benzothiazole, pyridylmethyl, and nitrobenzamide groups. For example, the nitro group’s electron-withdrawing effect deshields adjacent aromatic protons .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with ≤2 ppm error to validate the molecular formula .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N bonds between amide and pyridine groups), as seen in analogous nitro-containing benzothiazoles .
Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modifications to the nitro group (e.g., –NH2, –CF3), dimethylbenzothiazole (e.g., halogenation), or pyridylmethyl moiety (e.g., steric hindrance via bulkier substituents) .
- Biological assays : Test analogs against target enzymes (e.g., PFOR in anaerobic organisms) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity .
- Computational modeling : Use DFT calculations to predict electronic effects (e.g., nitro group’s redox potential) or docking studies to map binding interactions .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Control variables : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability. For example, nitro group reduction under acidic conditions may alter activity .
- Purity validation : Use HPLC (≥95% purity) to rule out impurities from synthesis byproducts .
- Stability studies : Monitor compound degradation (e.g., nitro → amine reduction) via LC-MS under storage conditions .
Advanced: How to assess the impact of polymorphism on physicochemical properties?
Methodological Answer:
- Crystallography : Compare crystal forms (e.g., monoclinic vs. orthorhombic) to identify hydrogen-bonding variations affecting solubility .
- DSC/TGA : Measure melting points and thermal stability to correlate polymorphs with bioavailability .
- Solubility assays : Test dissolution rates in biorelevant media (e.g., simulated gastric fluid) for each polymorph .
Advanced: What methodological strategies evaluate ADMET properties?
Methodological Answer:
- Lipophilicity : Measure logP via shake-flask method; the nitro group may increase hydrophobicity, requiring formulation adjustments .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation. Pyridyl groups often enhance metabolic resistance .
- Toxicity screening : Perform Ames tests for mutagenicity, as nitro groups can form reactive metabolites .
Basic: Which purification techniques are effective post-synthesis?
Methodological Answer:
- Chromatography : Use flash chromatography with gradients (e.g., 10–50% ethyl acetate in hexane) for intermediates .
- Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to obtain high-purity crystals .
Advanced: What is the role of the nitro group in bioactivity, and how can it be validated?
Methodological Answer:
- Redox potential studies : Use cyclic voltammetry to measure nitro → amine reduction potential, which may correlate with antimicrobial activity .
- Analog synthesis : Replace –NO2 with –NH2 or –CF3 and compare bioactivity. For example, –NH2 derivatives may lose efficacy if redox activation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
